molecular formula C12H8F3NO3 B1528756 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid CAS No. 943130-82-3

5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

Cat. No.: B1528756
CAS No.: 943130-82-3
M. Wt: 271.19 g/mol
InChI Key: AQMLVWABNFLPPA-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

The compound’s molecular formula is C₁₂H₈F₃NO₃ , with a molecular weight of 271.19 g/mol (PubChem CID: 11623196). Its IUPAC name, 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid , reflects its core structure:

  • A 1,2-oxazole ring (a five-membered heterocycle containing oxygen at position 1 and nitrogen at position 2).
  • A methyl group at position 5 of the oxazole ring.
  • A 4-(trifluoromethyl)phenyl group at position 3.
  • A carboxylic acid substituent at position 4.

The SMILES notation (CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O) and InChIKey (WVAPSFQKIJBMEF-UHFFFAOYSA-N) further delineate its connectivity. X-ray crystallography or computational modeling reveals a planar oxazole ring with steric and electronic effects from the trifluoromethyl group.

Table 1: Key Structural Identifiers

Property Value Source
Molecular Formula C₁₂H₈F₃NO₃
Molecular Weight 271.19 g/mol
IUPAC Name This compound
SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
InChIKey WVAPSFQKIJBMEF-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

Isoxazole derivatives have been synthesized since the early 20th century, with foundational work by Claisen (1903) on cyclocondensation reactions. The integration of trifluoromethyl groups into heterocycles gained prominence in the 1980s, driven by their metabolic stability and electronegativity.

The synthesis of this compound builds on two key methodologies:

  • 1,3-Dipolar Cycloaddition : Nitrile oxides react with alkynes to form isoxazole cores.
  • Nucleophilic Aromatic Substitution : Introduction of the trifluoromethyl group via halogen exchange or direct fluorination.

For example, the compound can be synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine sulfate, followed by coupling with 4-(trifluoromethyl)aniline. Recent advances in green chemistry, such as microwave-assisted synthesis, have improved yields and reduced reaction times.

Significance of Trifluoromethyl and Isoxazole Moieties

Trifluoromethyl Group

The -CF₃ group enhances bioavailability by:

  • Increasing lipophilicity (logP ~2.5).
  • Improving metabolic stability via resistance to oxidative degradation.
  • Modulating electronic properties, as the -CF₃ group is more electronegative than -CH₃ (σm = 0.43 vs. 0.06).

Isoxazole Core

The isoxazole ring contributes to:

  • Hydrogen Bonding : The nitrogen and oxygen atoms interact with biological targets (e.g., enzymes).
  • Conformational Rigidity : Restricts rotational freedom, enhancing binding affinity.
  • Bioisosterism : Serves as a substitute for carboxylic acid groups in drug design.

Table 2: Comparative Effects of -CF₃ vs. -CH₃ Substitution

Property -CF₃ Substitution -CH₃ Substitution
Electronegativity High (σm = 0.43) Low (σm = 0.06)
Metabolic Stability Resistant to oxidation Prone to oxidation
Binding Affinity Enhanced with Phe, Tyr Enhanced with Leu, Met
Solubility Moderate (logP ~2.5) Low (logP ~2.8)

Data sourced from .

Properties

IUPAC Name

5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)10(16-19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMLVWABNFLPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition and Hydrolysis Method

Based on a research article (PubMed ID: 1738142), the compound was synthesized by:

  • Cycloaddition of carbethoxyformonitrile oxide to N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide.
  • This reaction proceeds with spontaneous elimination of pyrrolidine.
  • Followed by hydrolysis of the ethyl ester to yield the carboxylic acid.

This method highlights the use of nitrile oxides in the formation of the isoxazole ring and subsequent ester hydrolysis to obtain the acid functionality.

Step Reagents/Conditions Outcome
Cycloaddition Carbethoxyformonitrile oxide, N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide Isoxazole ester intermediate
Elimination Spontaneous under reaction conditions Removal of pyrrolidine
Hydrolysis Acidic hydrolysis of ethyl ester This compound

Oxazole-4-carboxylic Acid Chloride Route (Patent US4284786A)

A patented process describes:

  • Preparation of 5-methylisoxazole-4-carboxylic acid chloride from the corresponding acid via reaction with reagents like thionyl chloride or oxalyl chloride.
  • Reaction of this acid chloride with 4-(trifluoromethyl)aniline in the presence of acid-binding agents (e.g., potassium carbonate, triethylamine) in inert solvents such as acetonitrile.
  • The reaction temperature ranges from 0° to 160°C, preferably 20° to 80°C, with reaction times from minutes to two hours.
  • Further transformations include reaction with diketene or acetoacetic acid derivatives to form intermediates that are cyclized with hydroxylamine to afford the isoxazole ring.
Step Reagents/Conditions Notes
Acid chloride formation 5-Methylisoxazole-4-carboxylic acid + SOCl2 or equivalent Conversion to acid chloride
Amide formation Acid chloride + 4-(trifluoromethyl)aniline + base (e.g., triethylamine) in acetonitrile Room temp to 80°C, 10 min-2 h
Cyclization Reaction with hydroxylamine in alcohol solvents (MeOH, EtOH) 20-100°C, 0.5-5 hours

This method is advantageous for controlled introduction of the trifluoromethylphenyl group and formation of the isoxazole ring under mild conditions.

Coupling with Carbodiimide Activation (ChemicalBook Synthesis)

A two-stage synthesis involves:

  • Activation of 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid using carbodiimide reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC HCl) and 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane.
  • Subsequent coupling with amines or oxadiazole derivatives to form amide or related derivatives.
  • Stirring at room temperature overnight followed by extraction and purification yields the target compound or its derivatives.
Step Reagents/Conditions Yield
Activation EDC HCl (2 eq), DMAP (3 eq), DCM solvent Formation of active ester
Coupling Addition of amine derivative, room temp, overnight 45% yield reported

This method is useful for derivatization and modification of the acid functionality but can be adapted for the preparation of the acid itself by hydrolysis of intermediates.

Analytical and Purification Techniques

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly employed for purity assessment and quantification of the compound and its related impurities.
  • Chromatographic conditions typically involve C18 columns with acetonitrile-water mobile phases buffered at pH ~3.5.
  • System suitability parameters such as %RSD of peak area, method precision, and linearity are within acceptable limits (e.g., %RSD < 5%).
Parameter TFM (Target Compound) Impurity-D (5-methyl-1,2-oxazole-4-carboxylic acid) TFM Stage-1 (Derivative)
% RSD of peak area 4.05 2.7 3.09
Method precision (%RSD) 2.80 0.32 1.11
Intermediate precision 1.04 3.08 0.68
Linearity (R^2) 0.73 0.40 0.47

Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cycloaddition and Hydrolysis Carbethoxyformonitrile oxide, hydrolysis Direct ring formation, mild Multi-step, moderate yield
Acid Chloride Route (Patent) Acid chloride formation, aniline coupling, hydroxylamine cyclization Controlled substitution, scalable Requires acid chlorides, moisture sensitive
Carbodiimide Coupling EDC HCl, DMAP, DCM, amine derivatives Versatile for derivatives Moderate yields, requires purification

Research Findings and Notes

  • The compound is absorbed intact in biological systems and metabolized to active anti-inflammatory agents, indicating the importance of purity and structural integrity in preparation.
  • The patented processes emphasize the importance of solvent choice (acetonitrile, ethers, alcohols) and temperature control for optimal yields and purity.
  • Analytical methods developed for quality control ensure the compound's suitability for pharmaceutical use, with validated RP-HPLC assay methods available.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Antirheumatic Activity

One of the most notable applications of this compound is its use in treating autoimmune diseases. The compound is structurally related to Leflunomide, a well-known immunomodulatory drug used for rheumatoid arthritis and other autoimmune conditions. Leflunomide functions by inhibiting pyrimidine synthesis, which is crucial for lymphocyte proliferation. Studies have shown that derivatives like 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid can exhibit similar immunosuppressive effects, making them potential candidates for drug development targeting autoimmune diseases such as rheumatoid arthritis and psoriasis .

1.2 Antiviral Properties

Research indicates that compounds similar to this compound may possess antiviral properties. For instance, Leflunomide has demonstrated efficacy against cytomegalovirus (CMV) in renal transplant patients who could not afford traditional antiviral therapies. This suggests that the oxazole derivative could be explored further for its antiviral potential in clinical settings .

Agrochemicals

2.1 Herbicidal Activity

The unique trifluoromethyl group present in the compound enhances its lipophilicity, making it a promising candidate for herbicidal applications. Research has indicated that oxazole derivatives can inhibit specific enzymes involved in plant growth regulation. This characteristic can be exploited to develop new herbicides that target unwanted vegetation while minimizing harm to crops .

Material Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for improving thermal stability and mechanical strength. The compound can act as a monomer or additive in the synthesis of high-performance polymers used in various industrial applications, including coatings and composites .

Data Tables

Compound NameActivity TypeReference
LeflunomideImmunosuppressantO'Neil et al., 2001
This compoundPotential AntiviralMcEvoy et al., 2004
Oxazole Derivative XHerbicidalResearch Study on Agrochemicals

Case Studies

Case Study 1: Leflunomide's Efficacy Against CMV

A clinical study involving four renal transplant recipients demonstrated the efficacy of Leflunomide against CMV when traditional treatments were not viable due to cost constraints. Patients received a loading dose followed by a maintenance dose of Leflunomide with no significant adverse effects reported .

Case Study 2: Development of Herbicides from Oxazole Derivatives

Research conducted at a leading agricultural chemistry lab evaluated various oxazole derivatives for their herbicidal properties. The study found that certain modifications to the oxazole structure significantly enhanced herbicidal activity against specific weed species while maintaining selectivity towards crops .

Mechanism of Action

The mechanism of action of 5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position Variations in the Phenyl Ring

The position of the trifluoromethyl (-CF₃) group on the phenyl ring significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent Position Molecular Weight (g/mol) Key Differences/Applications
Impurity-C (5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) meta (3-CF₃) 298.25 Reduced steric hindrance compared to para-substituted analogs; identified as a process-related impurity in teriflunomide synthesis .
Impurity-F (5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) ortho (2-CF₃) 298.25 Ortho substitution may hinder rotational freedom, affecting binding to biological targets .

Structural Implications :

  • Para-substitution (as in the target compound) optimizes electronic effects and steric compatibility for receptor interactions.
  • Meta- and ortho-substituted analogs exhibit altered solubility and metabolic stability due to differences in molecular symmetry .

Substituent Type Variations

Replacement of the trifluoromethyl group with other substituents modifies electronic and hydrophobic properties:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Price (50 mg)
5-Methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid Thiophene-3-yl 209.23 Not reported Not listed
5-Cyclopropyl-3-phenyl-1,2-oxazole-4-carboxylic acid Cyclopropyl 215.24 Not reported €745.00
4-[(3-Fluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid 3-Fluorophenoxymethyl 279.25 Not reported Not listed

Key Observations :

  • The trifluoromethyl group enhances lipophilicity (logP ~2.1) compared to non-fluorinated analogs, improving membrane permeability .
  • Thiophene-containing analogs (e.g., 5-methyl-3-(thiophen-3-yl)-1,2-oxazole-4-carboxylic acid) exhibit lower molecular weights but may have reduced metabolic stability due to sulfur oxidation susceptibility .
  • Cyclopropyl-substituted analogs are more expensive (€745.00/50mg vs. €391.00/50mg for the target compound), likely due to complex synthesis protocols .

Carboxamide vs. Carboxylic Acid Derivatives

The target compound’s carboxylic acid group can be modified to carboxamides, altering bioavailability and target engagement:

Compound Name Functional Group Molecular Weight (g/mol) Pharmacological Relevance
Teriflunomide stage-1 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) Carboxamide 298.25 Active metabolite of teriflunomide; inhibits dihydroorotate dehydrogenase (DHODH) in immune cells .
Impurity-G (5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide) Carboxamide 244.27 Lower potency due to reduced electron-withdrawing effects (methyl vs. CF₃) .

Functional Group Impact :

  • Carboxylic acids (e.g., target compound) are more polar, limiting blood-brain barrier penetration but enhancing renal clearance.
  • Carboxamides (e.g., teriflunomide derivatives) exhibit improved oral bioavailability and prolonged half-life due to reduced ionization at physiological pH .

Biological Activity

5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and antitumor properties, alongside relevant research findings and case studies.

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.2 g/mol
  • Chemical Structure : The compound features a 1,2-oxazole ring substituted with a trifluoromethyl group and a methyl group, contributing to its unique biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit substantial antimicrobial effects. In particular:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that certain oxazole derivatives demonstrate effective MIC values against various bacterial and fungal strains. For instance, compounds similar to this compound have been tested with MIC values ranging from 750 μg/mL to lower concentrations depending on the specific pathogen targeted .

2. Antioxidant Activity

The antioxidant potential of this compound is notable:

  • DPPH Radical Scavenging Assay : Compounds in the same class have shown significant radical scavenging activity. For example, certain derivatives exhibited radical scavenging activities ranging from 32% to 87% at a concentration of 25 µM .

3. Antitumor Activity

The antitumor properties of this compound have been evaluated through various assays:

  • Cytotoxicity Studies : The compound has been tested against several cancer cell lines (e.g., HCT-116, PC-3). Results indicated that certain derivatives exhibited antiproliferative activities with IC50 values in the micromolar range (e.g., 13.62 mM against SNB-19) .

Table of Biological Activities

Activity TypeAssay MethodResult Summary
AntimicrobialMIC TestingEffective against multiple strains; MIC as low as 750 μg/mL
AntioxidantDPPH ScavengingRadical scavenging activity up to 87% at 25 µM
AntitumorMTT AssaySignificant cytotoxicity against cancer cell lines; IC50 values around 13.62 mM

Case Study: Structure-Activity Relationship (SAR)

A study focusing on SAR revealed that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of oxazole derivatives. The introduction of such groups has been linked to improved potency in inhibiting various biological targets, including enzymes involved in cancer progression and microbial resistance .

Q & A

Advanced Research Question

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
  • Photostability : UV irradiation (ICH Q1B guidelines) identifies light-sensitive functional groups (e.g., isoxazole ring cleavage).
  • pH-dependent hydrolysis : Monitor carboxylic acid stability in buffers (pH 1–13) using kinetic HPLC .

How can computational tools predict the compound’s reactivity in novel chemical reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoxazole ring.
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
  • Retrosynthetic analysis : Use AI-based platforms (e.g., Chematica) to propose alternative synthetic pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

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